molecular formula C6H7NO2 B1590437 1-(4-Methyloxazol-2-yl)ethanone CAS No. 90892-97-0

1-(4-Methyloxazol-2-yl)ethanone

Cat. No. B1590437
CAS RN: 90892-97-0
M. Wt: 125.13 g/mol
InChI Key: QWCWQBUXEVVGJY-UHFFFAOYSA-N
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Description

“1-(4-Methyloxazol-2-yl)ethanone” is a chemical compound with the CAS Number: 90892-97-0 . Its molecular weight is 125.13 and its linear formula is C6H7NO2 . The IUPAC name for this compound is 1-(4-methyl-1,3-oxazol-2-yl)ethanone .


Molecular Structure Analysis

The InChI code for “1-(4-Methyloxazol-2-yl)ethanone” is 1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Corrosion Inhibition

  • A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was synthesized and investigated as a new corrosion inhibitor for mild steel in a corrosive hydrochloric acid environment. The study demonstrated that MPTE effectively inhibited corrosion on mild steel surfaces, with inhibition efficiency reaching up to 95.10% at certain concentrations, showcasing its potential in corrosion protection applications (Jawad et al., 2020).

Synthesis and Characterization of Novel Compounds

  • Another study focused on the synthesis and characterization of new chemical entities, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone. This compound was synthesized using a click chemistry approach and characterized for its potential in further biological applications, demonstrating the versatility of such derivatives in synthesizing and exploring novel compounds with potential therapeutic applications (Govindhan et al., 2017).

Antimicrobial and Biological Activities

  • Research into derivatives of 1,2,4-triazole, synthesized from precursors like 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, has shown significant antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. These studies highlight the potential of such compounds in pharmaceutical and agricultural applications, where they can serve as the basis for developing new drugs or agrochemicals with improved efficacy and safety profiles (Abdel-Wahab et al., 2011).

Industrial Applications

  • The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, demonstrates the role of similar compounds in the development of industrial-scale chemical products. The study outlines an efficient method for preparing this compound, showing the practical applications of such chemical derivatives in the agricultural sector (Ji et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-(4-methyl-1,3-oxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCWQBUXEVVGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523243
Record name 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyloxazol-2-yl)ethanone

CAS RN

90892-97-0
Record name 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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